![molecular formula C14H10O2S B354197 (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one CAS No. 256485-62-8](/img/structure/B354197.png)
(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one
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Description
(3E)-3-(Thiophen-2-ylmethylidene)chromen-4-one, also known as thiophene-2-ylmethylidenechromone, is a naturally occurring compound found in a variety of plants. It is a common ingredient in many herbal medicines and has been used for centuries as a remedy for various ailments. In recent years, thiophene-2-ylmethylidenechromone has been the subject of numerous scientific studies, and its potential therapeutic effects are being explored.
Scientific Research Applications
Photoreactivity and Synthesis
One-shot Photochemical Synthesis : Jindal et al. (2014) discussed the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers in chromenones, leading to the synthesis of angular tricyclic compounds. This process represents an intramolecular Paterno-Buchi reaction, providing a method for synthesizing complex organic structures with high yields under photochemical conditions (Jindal et al., 2014).
Microwave-assisted Synthesis : Ashok et al. (2016) achieved the synthesis of 3-hydroxy-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4H-chromen-4-ones using microwave irradiation. This method enhanced the efficiency of the Algar–Flynn–Oyamada reaction, yielding flavonols without isolating chalcones and demonstrating significant antibacterial and antifungal activities (Ashok et al., 2016).
Antimicrobial Applications
Antimicrobial Coating : El-Wahab et al. (2014) explored the antimicrobial activity of a coumarin-thiazole derivative when incorporated into a polyurethane varnish. The derivative showed significant antimicrobial effects against various micro-organisms, suggesting its potential for antimicrobial coatings (El-Wahab et al., 2014).
Antibacterial Hydrazono-4-thiazolidinones Synthesis : Mirakmahaleh et al. (2020) synthesized a library of pyran-2H-one-3-ylmethylidene and chromene-2H-one-3-ylmethylidene derivatives showing pronounced antibacterial activities. This study demonstrates the use of a binary ionic liquid mixture as an efficient catalyst for synthesizing compounds with potential biological applications (Mirakmahaleh et al., 2020).
Photophysical Studies
- Excited-state Proton Transfer Mechanisms : Ma and Huang (2016) conducted an ab initio study on 3-hydroxy-2-(thiophen-2-yl)chromen-4-one, investigating its optical absorption and fluorescence properties. The study provided insights into the excited-state intramolecular proton transfer (ESIPT) mechanisms, highlighting the compound's potential in photophysical applications (Ma & Huang, 2016).
properties
IUPAC Name |
(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c15-14-10(8-11-4-3-7-17-11)9-16-13-6-2-1-5-12(13)14/h1-8H,9H2/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSDCNJMPKNYLO-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CS2)C(=O)C3=CC=CC=C3O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CS2)/C(=O)C3=CC=CC=C3O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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